![molecular formula C15H20O B2810183 [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287334-60-3](/img/structure/B2810183.png)
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as CB13, is a synthetic compound that belongs to the family of cyclohexane derivatives. It has been identified as a potent agonist for the cannabinoid receptor CB1, which is primarily found in the central nervous system. CB13 has been the focus of scientific research due to its potential therapeutic applications in the field of pain management and neuroprotection.
Wirkmechanismus
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts as a potent agonist for the cannabinoid receptor CB1, which is primarily found in the central nervous system. Upon binding to CB1, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol activates a series of intracellular signaling pathways that ultimately lead to the modulation of neurotransmitter release and neuronal excitability. [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been found to exhibit high selectivity for CB1 over other cannabinoid receptors such as CB2.
Biochemical and Physiological Effects:
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been found to exhibit potent analgesic properties in animal models of acute and chronic pain. It has also been shown to possess neuroprotective effects in various models of neurodegenerative diseases. [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been found to modulate the release of various neurotransmitters such as dopamine, glutamate, and GABA, which are involved in the regulation of pain perception and neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been found to exhibit high potency and selectivity for the CB1 receptor, which makes it an attractive candidate for scientific research. However, due to its potent agonist activity, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol may exhibit off-target effects that could complicate experimental results. Additionally, the synthesis of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
Future research on [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol could focus on further elucidating its mechanism of action and identifying potential therapeutic applications beyond pain management and neuroprotection. Additionally, the development of more efficient and scalable synthesis methods for [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol could facilitate its use in scientific research. Finally, the investigation of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol in combination with other compounds could lead to the development of novel therapeutic approaches for various diseases.
Synthesemethoden
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized by a series of chemical reactions involving the condensation of 2,4,6-trimethylbenzaldehyde with cyclohexanone, followed by reduction using sodium borohydride. The resulting product can then be treated with methanol to yield [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol.
Wissenschaftliche Forschungsanwendungen
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been extensively studied for its potential therapeutic applications in the field of pain management. It has been found to exhibit potent analgesic properties in animal models of acute and chronic pain. [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been investigated for its neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-10-4-11(2)13(12(3)5-10)15-6-14(7-15,8-15)9-16/h4-5,16H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFXUCYDMBKVTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C23CC(C2)(C3)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

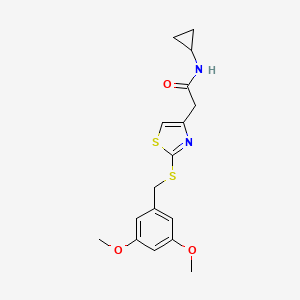
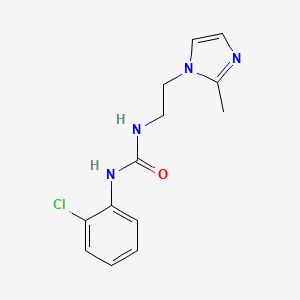
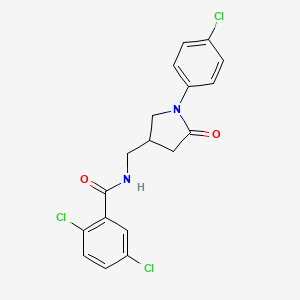

![1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B2810108.png)
![1-[2-(Benzenesulfonyl)ethyl]-4,5-dichloroimidazole](/img/structure/B2810110.png)
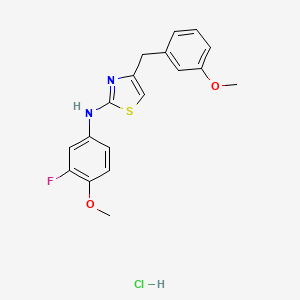
![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2810113.png)
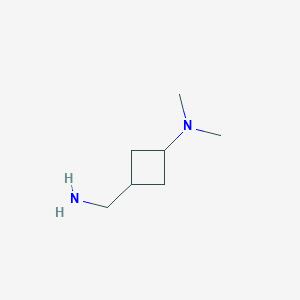
![N-{5-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-4-fluorobenzamide](/img/structure/B2810115.png)
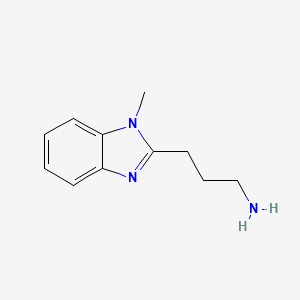
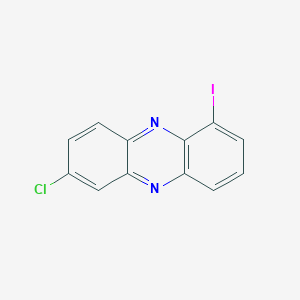
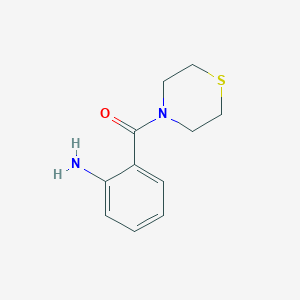
![Isopropyl 2-(isobutylthio)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2810123.png)